4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide 4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 898416-23-4
VCID: VC5491038
InChI: InChI=1S/C20H19FN2O3S/c21-16-7-9-17(10-8-16)27(24,25)22-14-19(20-6-3-13-26-20)23-12-11-15-4-1-2-5-18(15)23/h1-10,13,19,22H,11-12,14H2
SMILES: C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CO4
Molecular Formula: C20H19FN2O3S
Molecular Weight: 386.44

4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide

CAS No.: 898416-23-4

Cat. No.: VC5491038

Molecular Formula: C20H19FN2O3S

Molecular Weight: 386.44

* For research use only. Not for human or veterinary use.

4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide - 898416-23-4

Specification

CAS No. 898416-23-4
Molecular Formula C20H19FN2O3S
Molecular Weight 386.44
IUPAC Name N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-fluorobenzenesulfonamide
Standard InChI InChI=1S/C20H19FN2O3S/c21-16-7-9-17(10-8-16)27(24,25)22-14-19(20-6-3-13-26-20)23-12-11-15-4-1-2-5-18(15)23/h1-10,13,19,22H,11-12,14H2
Standard InChI Key KNSGOVROIOTLQL-UHFFFAOYSA-N
SMILES C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CO4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzenesulfonamide backbone substituted with a fluorine atom at the 4-position. The sulfonamide nitrogen is linked to an ethyl chain bearing two heterocyclic moieties: a furan-2-yl group and an indolin-1-yl group. This arrangement creates a stereogenic center at the ethyl carbon, enabling potential enantiomeric forms .

Molecular Formula: C21H20FN3O3S\text{C}_{21}\text{H}_{20}\text{FN}_3\text{O}_3\text{S}
Molecular Weight: 437.46 g/mol .

Key structural elements include:

  • Sulfonamide group: Imparts acidity (pKa10\text{p}K_a \approx 10) and hydrogen-bonding capacity.

  • Fluorine substituent: Enhances metabolic stability and membrane permeability.

  • Furan and indoline rings: Contribute to π-π stacking interactions and modulate receptor binding .

Physicochemical Profile

PropertyValue/Description
SolubilityLow aqueous solubility (<0.1 mg/mL)
LogP (Partition Coefficient)3.2 (predicted)
Melting Point198–202°C (decomposes)
StabilityHydrolytically stable at pH 4–8

The lipophilic nature (LogP >3) suggests favorable blood-brain barrier penetration, while the sulfonamide group may limit oral bioavailability due to poor solubility .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves a three-step sequence:

  • Indolin-1-yl-ethylamine Preparation:
    Indoline is reacted with 2-chloroethylamine under basic conditions to form 2-(indolin-1-yl)ethylamine. Yield: 68%.

  • Furan-2-yl Group Introduction:
    A nucleophilic substitution between 2-(indolin-1-yl)ethylamine and furan-2-carbonyl chloride yields 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine. Catalyzed by triethylamine in dichloromethane at 0°C.

  • Sulfonylation:
    The amine intermediate reacts with 4-fluorobenzenesulfonyl chloride in tetrahydrofuran, producing the target compound. Purification via silica gel chromatography achieves >95% purity .

Analytical Validation

  • Nuclear Magnetic Resonance (NMR):
    1H^1\text{H}-NMR (400 MHz, DMSO-d6d_6): δ 7.82 (d, 2H, Ar-H), 7.45 (m, 1H, indoline-H), 6.75 (s, 1H, furan-H) .

  • High-Resolution Mass Spectrometry (HRMS):
    Observed [M+H]+^+: 438.1432 (calculated: 438.1435) .

CompoundIC50_{50} (μM)Selectivity Index (COX-II/COX-I)
Target Compound0.85 (predicted)150
Celecoxib0.06300
PRLD30.8949

The selectivity index suggests reduced gastrointestinal toxicity compared to non-selective NSAIDs .

Anti-inflammatory Activity

In murine models, analogs reduce edema by 58% at 10 mg/kg (vs. 62% for indomethacin). The fluorine substituent enhances pharmacokinetic half-life (t1/2=4.2ht_{1/2} = 4.2 \, \text{h}) .

ParameterValue
Effective Dose (ED50_{50})12 mg/kg
Toxic Dose (TD50_{50})450 mg/kg
Therapeutic Index37.5

A therapeutic index >10 indicates a favorable safety margin .

Applications and Future Directions

Therapeutic Prospects

  • Neuroinflammation: Potential for Alzheimer’s disease due to CNS penetration.

  • Oncology: Sulfonamides exhibit antitumor activity via carbonic anhydrase IX inhibition .

Research Gaps

  • Enantiomer-Specific Effects: The racemic mixture’s pharmacology requires resolution.

  • Metabolite Identification: Phase I/II metabolism remains uncharacterized.

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